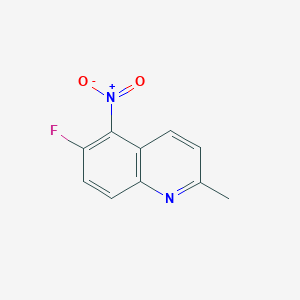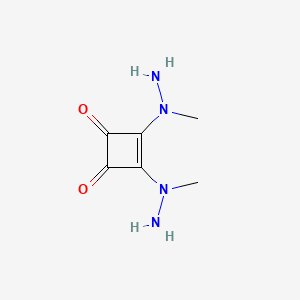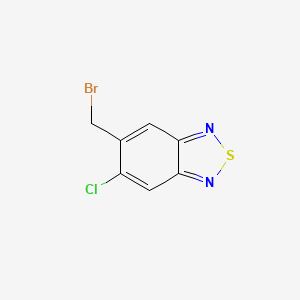
6-フルオロ-2-メチル-5-ニトロキノリン
概要
説明
6-Fluoro-2-methyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
科学的研究の応用
6-Fluoro-2-methyl-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated quinolines are explored for their potential use as therapeutic agents.
Industry: This compound finds applications in the development of dyes, catalysts, and other industrial chemicals
作用機序
Target of Action
The primary target of the compound 6-Fluoro-2-methyl-5-nitroquinoline is dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine . This enzyme plays a crucial role in the synthesis of uridine monophosphate (UMP), a precursor for the synthesis of RNA and DNA .
Mode of Action
6-Fluoro-2-methyl-5-nitroquinoline interacts with its target, dihydroorotate dehydrogenase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of UMP .
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase by 6-Fluoro-2-methyl-5-nitroquinoline affects the de novo pyrimidine biosynthesis pathway . This results in a decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate, critical precursors for RNA and DNA synthesis .
Result of Action
The action of 6-Fluoro-2-methyl-5-nitroquinoline leads to a significant decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate . This depletion disrupts RNA and DNA synthesis, which can lead to cell death, as observed in cultured human colon tumor cells .
準備方法
The synthesis of 6-Fluoro-2-methyl-5-nitroquinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
6-Fluoro-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other groups under nucleophilic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
6-Fluoro-2-methyl-5-nitroquinoline can be compared with other fluorinated quinolines such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their biological activity and chemical properties.
特性
IUPAC Name |
6-fluoro-2-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVSWVLDAPYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372717 | |
| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79821-10-6 | |
| Record name | Quinoline, 6-fluoro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)










